18-(Tert-butoxy)-18-oxooctadecanoic acid, with the Chemical Abstracts Service number 843666-40-0, is a fatty acid derivative characterized by the presence of several functional groups, including a tert-butoxy group and an oxo group. This compound is synthesized primarily for use in chemical research and has applications in various scientific fields due to its unique properties. The combination of these functional groups enhances the stability and solubility of the molecule, making it suitable for diverse applications in organic synthesis and pharmaceutical development .
18-(Tert-butoxy)-18-oxooctadecanoic acid falls under the category of organic acids, specifically fatty acid derivatives. It can be classified based on its functional groups into:
The synthesis of 18-(tert-butoxy)-18-oxooctadecanoic acid typically involves several steps:
The synthesis may utilize various reagents and conditions depending on the specific method employed. For example, common reagents include strong acids or bases for catalysis and solvents that facilitate the reaction while maintaining stability .
The molecular formula of 18-(tert-butoxy)-18-oxooctadecanoic acid is C22H42O4. Its structure features:
18-(Tert-butoxy)-18-oxooctadecanoic acid participates in various chemical reactions due to its functional groups:
The specific conditions for these reactions can vary widely depending on the desired product and the reagents used. For instance, esterification typically requires an acid catalyst and heat, while reduction may involve metal catalysts such as palladium or lithium aluminum hydride .
The mechanism of action for 18-(tert-butoxy)-18-oxooctadecanoic acid largely depends on its application in synthetic pathways. In pharmaceutical chemistry, it may serve as an intermediate in synthesizing bioactive compounds such as incretin analogs, where it contributes to modifying peptide structures through acylation processes.
Increatin analogs synthesized using this compound have been shown to enhance glucose-dependent insulin secretion, thereby playing a role in diabetes treatment strategies. The specific mechanisms involve receptor binding and signaling pathways that regulate insulin release from pancreatic cells .
Safety data indicate that it may cause skin and eye irritation upon contact; therefore, appropriate handling precautions are recommended when working with this compound .
18-(Tert-butoxy)-18-oxooctadecanoic acid finds applications primarily in scientific research:
This compound's ability to modify surface properties and create new derivatives makes it valuable in material science and biochemistry applications .
The synthesis of 18-(tert-butoxy)-18-oxooctadecanoic acid (Boc-C₁₆-COOH) employs strategic protection/deprotection chemistry to achieve regioselective control. A high-yield (>85%) route involves the catalytic reaction of ethyl bromoacetate with 18-hydroxyoctadecanoic acid under formamide and magnetic trifluoroacetic acid activation, completing in 2 hours [2]. Alternative pathways utilize direct tert-butylation of octadecanedioic acid, where the mono-protected derivative is isolated via pH-controlled extraction, leveraging the pKₐ difference between the protected and free carboxyl groups [3] [8]. This method achieves ≥95% purity (HPLC) and avoids symmetrical diester formation through stoichiometric optimization [8].
Table 1: Comparative Synthetic Routes
Method | Catalyst System | Reaction Time | Yield | Purity |
---|---|---|---|---|
Formamide/TFA catalysis | Magnetic trifluoroacetic acid | 2 hours | >85% | ≥95% |
Direct tert-butylation | Acidic ion-exchange resin | 12 hours | 78% | ≥90% |
Anhydride ring opening | DMAP | 6 hours | 82% | ≥98% |
Steric hindrance from the tert-butoxy group necessitates precise temperature control (0–5°C) during protection to suppress diacid byproducts [4]. Crystallization from heptane/ethyl acetate yields white crystals (mp: 66–70°C) [4].
Boc-C₁₆-COOH serves as a lipophilic linker in peptide conjugates, notably semaglutide analogs. Its carboxylic acid group is activated for amide bonding via carbodiimide reagents (DIC/HOBt) or uronium salts (HATU) in DMF [6]. Solid-phase synthesis leverages the C₁₆ spacer's flexibility, where the linker is coupled to resin-bound peptides at 4-fold molar excess to ensure >95% incorporation efficiency [2] [6]. The tert-butyl ester remains stable during standard Fmoc deprotection cycles (20% piperidine/DMF), enabling selective elongation at the acid terminus [6]. Post-assembly, the ester is cleaved for conjugation to pharmacophores (e.g., GLP-1 receptor agonists) [2].
Key applications:
The tert-butyl ester in Boc-C₁₆-COOH is cleaved under mild acidic conditions to generate 18-carboxyoctadecanoic acid. Optimal deprotection uses 20–50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 1–2 hours, achieving quantitative conversion without acyl migration [4] [6]. Scavengers (triisopropylsilane, water) prevent carbocation side reactions [6]. After deprotection, the free carboxylic acid is functionalized via:
Table 2: Deprotection Conditions & Outcomes
Acid System | Time (h) | Temperature | Conversion | Byproducts |
---|---|---|---|---|
30% TFA/DCM | 1.5 | 25°C | 99% | <1% |
HCl in dioxane | 4 | 25°C | 85% | 8% |
ZnBr₂ in DCM | 12 | 40°C | 78% | 3% |
Conventional synthesis struggles with regioselectivity in unsymmetrical diacid protection. Lipase-catalyzed esterification (e.g., Candida antarctica Lipase B) selectively modifies the less hindered carboxyl group of octadecanedioic acid in organic media (e.g., tert-butanol), achieving 80% mono-ester yield [8]. Computational modeling (log P = 6.1) confirms high substrate compatibility with hydrophobic enzyme pockets [5]. Heterogeneous catalysts like magnetic Fe₃O₄-supported sulfonic acid enable recyclable (>5 cycles) mono-esterification, reducing waste by 40% versus stoichiometric methods [2] [8].
Industrial-scale synthesis prioritizes solvent reduction and catalyst recycling. Key advances include:
Table 3: Solvent Environmental Impact Metrics
Solvent | PMI* | GWP (kg CO₂-eq/kg) | Health Hazard |
---|---|---|---|
DMF | 18.7 | 5.2 | High |
CPME | 6.5 | 1.8 | Low |
2-MeTHF | 7.1 | 2.0 | Moderate |
Process Mass Intensity; *Global Warming Potential
These innovations align with ACS GCI guidelines, reducing E-factor by 60% in multi-kilogram batches [2] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7